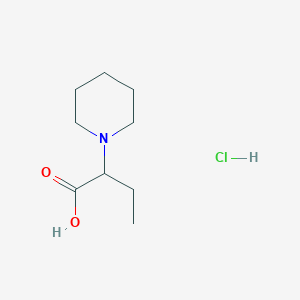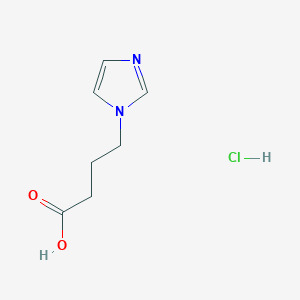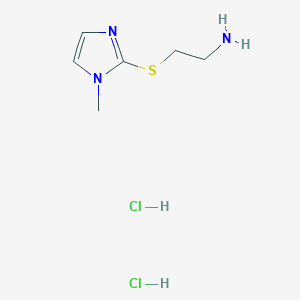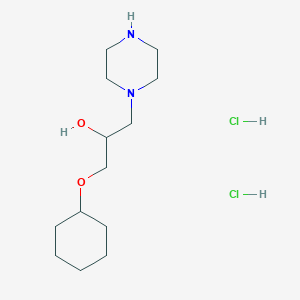![molecular formula C12H13ClN2O4 B1389694 (2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride CAS No. 1185301-53-4](/img/structure/B1389694.png)
(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride
Descripción general
Descripción
(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride is a complex organic compound with the molecular formula C12H12N2O4. It is a derivative of naphthalene and contains multiple functional groups, including a carboxylic acid and a heterocyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclization of a suitable precursor containing the required atoms in the correct positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product. Quality control measures, such as chromatography and spectroscopy, would be employed to verify the identity and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms or cellular processes.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which (2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
Naphthalene derivatives: Other compounds with similar naphthalene cores but different functional groups.
Heterocyclic compounds: Compounds containing similar heterocyclic rings but different substituents.
Uniqueness: (2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4.ClH/c1-7-13-8-4-10-11(18-3-2-17-10)5-9(8)14(7)6-12(15)16;/h4-5H,2-3,6H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMZJOJUPWZHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1CC(=O)O)OCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)


![2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389622.png)







